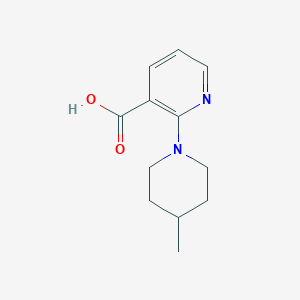
2-(4-Methyl-1-piperidinyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Methyl-1-piperidinyl)nicotinic acid” is a chemical compound with the molecular formula C12H16N2O2 . It is also known by its CAS number: 460363-49-9 .
Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-1-piperidinyl)nicotinic acid” consists of a nicotinic acid molecule attached to a methyl-piperidine group . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methyl-1-piperidinyl)nicotinic acid” include its molecular formula (C12H16N2O2), molecular weight (220.27), and its CAS number (460363-49-9) .Scientific Research Applications
Drug Design and Synthesis
2-(4-Methyl-1-piperidinyl)nicotinic acid: is a piperidine derivative, which is a crucial building block in drug design. Piperidine structures are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s versatility allows for the creation of a wide range of pharmacologically active agents.
Pharmacological Applications
Piperidine derivatives, including 2-(4-Methyl-1-piperidinyl)nicotinic acid , have been utilized in various pharmacological applications. They are known for their roles in anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Anticancer Activity
Specific piperidine derivatives have been identified as potential anticancer agents. They can inhibit tubulin, which is a target for cancer therapy, and some piperidine compounds have shown promising results in treating prostate cancer .
Antioxidant Properties
Naturally occurring piperidine-based compounds like Piperine exhibit powerful antioxidant actions. They are capable of hindering or suppressing free radicals, which is a valuable property in the development of antioxidant therapies .
Antidepressant Effects
Piperidine compounds have also been found to possess antidepressant-like effects. This opens up possibilities for their use in mental health treatments, particularly in stress-related disorders .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable candidates for pain management and inflammatory conditions. Their effectiveness in these areas continues to be a subject of research .
Antimicrobial and Antifungal Applications
Due to their structural characteristics, piperidine derivatives can be effective in antimicrobial and antifungal treatments. This makes them valuable in the fight against infectious diseases .
Neuroprotective Effects
Piperidine derivatives are being explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Mechanism of Action
Target of Action
It is known that nicotinic acid, a closely related compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Indirectly, it acts as a precursor to nicotinamide coenzymes, which are involved in many vital redox reactions . Direct effects of nicotinic acid include antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Nicotinic acid, a closely related compound, is known to be involved in redox metabolism and nad-dependent pathways . The nicotinamide moiety of the coenzymes derived from nicotinic acid acts as an electron donor or acceptor in many vital redox reactions .
Result of Action
Nicotinic acid, a similar compound, is known to play a vital role in maintaining efficient cellular function .
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-7-14(8-5-9)11-10(12(15)16)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXHFIVPZXGKPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)
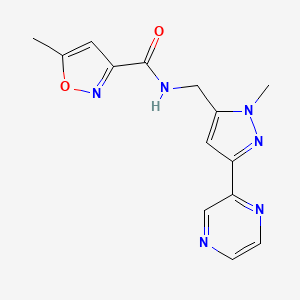
![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2358832.png)
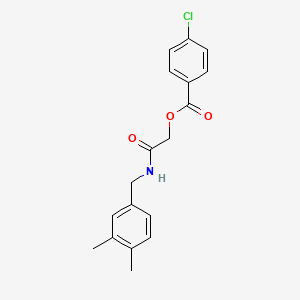
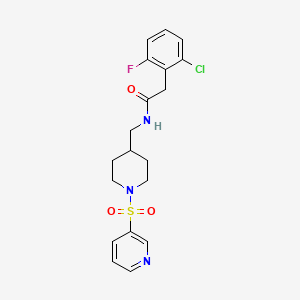
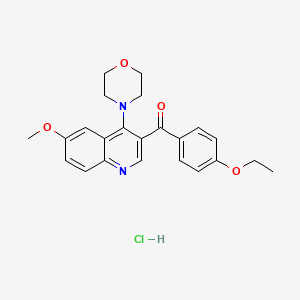
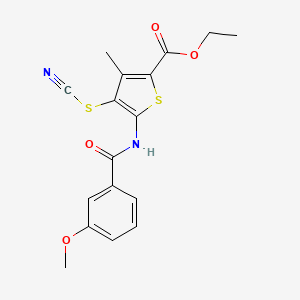
![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2358843.png)

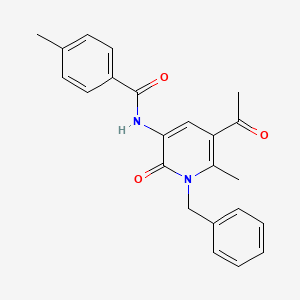
![2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2358848.png)
![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)